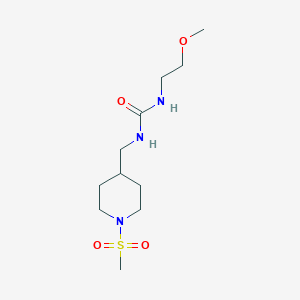

1-(2-Methoxyethyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

Description

1-(2-Methoxyethyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a synthetic urea derivative featuring a methoxyethyl group and a methylsulfonyl-substituted piperidine moiety. Urea-based compounds are widely studied in medicinal chemistry due to their ability to act as enzyme inhibitors, receptor modulators, and antimicrobial agents. Its molecular formula, inferred from substituents, would approximate C12H23N3O4S, with a molecular weight near 329.4 g/mol (estimated via analogous compounds in ) .

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O4S/c1-18-8-5-12-11(15)13-9-10-3-6-14(7-4-10)19(2,16)17/h10H,3-9H2,1-2H3,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYUMHBYVBRTPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC1CCN(CC1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 1-(methylsulfonyl)piperidin-4-yl)methylamine: This intermediate is synthesized by reacting piperidine with methylsulfonyl chloride under basic conditions.

Formation of 1-(2-Methoxyethyl)urea: This intermediate is prepared by reacting 2-methoxyethylamine with isocyanate.

Coupling Reaction: The final step involves coupling the two intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea undergoes various types of chemical reactions, including:

Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The urea moiety can be reduced to form amines.

Substitution: The piperidinylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (RSH) are commonly employed.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines.

Substitution: Azides, thiols.

Scientific Research Applications

1-(2-Methoxyethyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing urea, piperidine, or sulfonyl motifs, as identified in the evidence.

Table 1: Structural and Functional Comparison

Key Observations

Structural Impact on Solubility and Permeability: The target compound’s methoxyethyl group likely enhances water solubility compared to the tetrahydrofurfuryl analog in , which has a lipophilic furan ring .

Biological Activity Trends: Urea derivatives with methylsulfonyl-piperidine (e.g., ) are often designed for kinase or protease inhibition due to sulfonamide’s hydrogen-bonding capacity. Goxalapladib (), despite its structural complexity, demonstrates that methoxyethyl-piperidine motifs are compatible with clinical-stage pharmacokinetics . Non-urea analogs like DMPI () highlight the piperidine scaffold’s versatility in antimicrobial contexts .

Synthetic Accessibility :

Biological Activity

1-(2-Methoxyethyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea, also known by its CAS number 1234853-26-9, is a compound that has garnered interest for its potential biological activity, particularly as an inhibitor of cysteine proteases, specifically cathepsin S. This compound's structure includes a piperidine moiety and a methylsulfonyl group, which are significant for its pharmacological properties.

- Molecular Formula : C₁₁H₂₃N₃O₄S

- Molecular Weight : 293.39 g/mol

- CAS Number : 1234853-26-9

The compound is primarily recognized for its ability to inhibit cathepsin S, a cysteine protease implicated in various pathological conditions, including cancer, diabetes, and cardiovascular diseases. Inhibition of this enzyme can lead to reduced inflammation and tissue remodeling, making it a candidate for therapeutic applications in metabolic diseases and cancer treatment.

Therapeutic Implications

This compound has been studied for its potential to treat:

- Diabetes : By modulating protease activity, it may improve insulin sensitivity and glucose metabolism.

- Cancer : Its inhibitory action on cathepsin S can potentially reduce tumor progression and metastasis.

- Cardiovascular Diseases : It may play a role in reducing cardiovascular events in chronic kidney disease and diabetic nephropathy.

In Vitro Studies

In vitro assays have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies showed that these compounds could induce apoptosis in breast cancer cells through the inhibition of cathepsins involved in cell survival pathways .

Case Studies

- Diabetes Management : A study involving diabetic models indicated that the administration of the compound led to improved metabolic profiles, including lower blood glucose levels and enhanced insulin sensitivity.

- Cancer Treatment : Clinical trials exploring the efficacy of cathepsin S inhibitors in combination with traditional chemotherapeutics showed promising results in reducing tumor size and improving patient outcomes.

Data Table of Biological Activity

Q & A

Basic Research Question

- Methodological Answer :

- Multi-step synthesis : Begin with piperidin-4-ylmethylamine as a precursor. Introduce the methylsulfonyl group via sulfonylation using methanesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .

- Coupling reactions : React the intermediate with 2-methoxyethyl isocyanate to form the urea backbone. Use anhydrous DMF as a solvent at 0–5°C to minimize side reactions .

- Optimization : Adjust reaction time (typically 12–24 hours), temperature (room temperature for coupling), and stoichiometry (1:1.2 molar ratio of amine to isocyanate). Monitor progress via TLC or HPLC .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the final product. Purity >95% can be confirmed via NMR and LC-MS .

What analytical techniques are most reliable for characterizing the structure and purity of this compound?

Basic Research Question

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the methoxyethyl (–OCHCHO–), methylsulfonyl (–SOCH), and urea (–NH–CO–NH–) groups. Key signals include δ 3.3–3.5 ppm (methoxy protons) and δ 2.8–3.1 ppm (piperidine protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS should show [M+H] at m/z 333.18 (calculated for CHNOS). Fragmentation patterns can validate the piperidine and sulfonyl groups .

- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity. A single peak at λ = 254 nm indicates homogeneity .

What biological targets or mechanisms of action are hypothesized for this compound?

Advanced Research Question

- Methodological Answer :

- Enzyme inhibition : The urea moiety facilitates hydrogen bonding with catalytic residues in soluble epoxide hydrolase (sEH), as seen in structurally related compounds. Design fluorometric assays using 4-nitrophenyl ester substrates to measure IC values .

- Receptor binding : Computational docking (e.g., AutoDock Vina) predicts interactions with G-protein-coupled receptors (GPCRs) due to the piperidine scaffold. Validate via radioligand displacement assays .

- Pathway analysis : Use transcriptomics (RNA-seq) in cell lines treated with the compound to identify dysregulated pathways (e.g., inflammation or lipid metabolism) .

How can structure-activity relationship (SAR) studies be designed to enhance this compound’s potency?

Advanced Research Question

- Methodological Answer :

- Substituent modification : Synthesize analogs with variations in the methoxyethyl (e.g., ethoxyethyl) or methylsulfonyl groups (e.g., phenylsulfonyl). Compare IC values in enzyme assays .

- Bioisosteric replacement : Replace the urea group with thiourea or carbamate to assess hydrogen-bonding effects. Use X-ray crystallography to visualize binding mode changes .

- Pharmacophore mapping : Generate 3D-QSAR models (e.g., CoMFA) using biological activity data from analogs to identify critical steric/electronic features .

How should researchers address contradictions in biological activity data across different assays?

Advanced Research Question

- Methodological Answer :

- Orthogonal assays : Confirm sEH inhibition via both fluorometric (e.g., CMNPC hydrolysis) and LC-MS-based methods (direct epoxide-diol quantification) .

- Cell permeability assessment : Use Caco-2 monolayers to determine if discrepancies arise from poor cellular uptake. Adjust formulations with cyclodextrins or liposomes if needed .

- Control for off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific kinase interactions that may confound results .

What strategies are effective in improving the compound’s solubility for in vivo studies?

Basic Research Question

- Methodological Answer :

- Co-solvent systems : Use PEG-400 or Captisol® in saline (20–30% v/v) for intravenous administration. Confirm stability via dynamic light scattering (DLS) .

- Salt formation : React the urea with hydrochloric acid to form a hydrochloride salt, increasing aqueous solubility. Characterize via powder X-ray diffraction (PXRD) .

- Nanoformulation : Prepare PLGA nanoparticles (50–100 nm) using emulsion-solvent evaporation. Measure encapsulation efficiency via UV-Vis spectroscopy .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

- Methodological Answer :

- Molecular docking : Use Schrödinger Suite or MOE to dock the compound into sEH’s crystal structure (PDB: 3QNN). Prioritize poses with hydrogen bonds to Asp335 and Tyr383 .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD and binding free energy (MM-PBSA) for lead optimization .

- ADMET prediction : Employ SwissADME or pkCSM to estimate bioavailability, CYP inhibition, and hERG liability early in development .

What protocols are recommended for stability testing under varying conditions?

Basic Research Question

- Methodological Answer :

- Forced degradation : Expose the compound to 0.1 M HCl/NaOH (40°C, 24 hours) for hydrolytic stability. Analyze via HPLC to quantify degradation products .

- Photostability : Use ICH Q1B guidelines; irradiate with UV (320–400 nm) and visible light (1.2 million lux-hours). Monitor changes via LC-MS .

- Long-term storage : Store lyophilized powder at –80°C under argon. Conduct monthly assays for 12 months to determine shelf life .

How to design enzyme inhibition assays to determine IC50_{50}50 values accurately?

Advanced Research Question

- Methodological Answer :

- Substrate selection : Use 14,15-epoxyeicosatrienoic acid (14,15-EET) as a natural substrate for sEH. Quantify diol formation via LC-MS/MS .

- Dose-response curves : Test 8–10 concentrations (0.1 nM–100 µM) in triplicate. Fit data to a four-parameter logistic equation using GraphPad Prism .

- Control inhibitors : Include AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) as a positive control. Ensure Z’ factor >0.5 for assay robustness .

What in vitro toxicological profiling methods are essential prior to preclinical trials?

Advanced Research Question

- Methodological Answer :

- Cytotoxicity : Perform MTT assays in HEK293 and HepG2 cells (24–72 hours). Calculate CC and selectivity index (SI = CC/IC) .

- Genotoxicity : Conduct Ames test (TA98 and TA100 strains) with/without metabolic activation (S9 fraction). A 2-fold increase in revertants indicates risk .

- hERG inhibition : Use patch-clamp assays on HEK293 cells expressing hERG channels. IC < 1 µM warrants structural modification to avoid cardiotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.